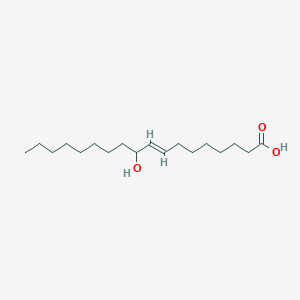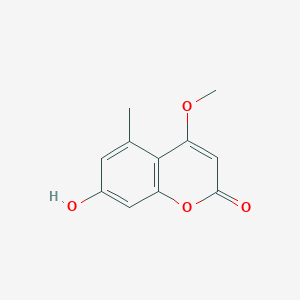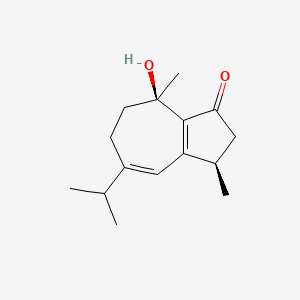![molecular formula C25H19NO5 B1231543 9,10-Dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1231543.png)
9,10-Dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester is an anthraquinone.
Aplicaciones Científicas De Investigación
Synthesis and Transformation
- Synthesis of Optically Active Anthracenes: 9,10-Dioxo-1-anthracenecarboxylic acid derivatives have been used in synthesizing optically active 1,5-disubstituted-9,10-dihydro-9,10-etheno and -ethanoanthracenes. Notably, the transformation of carboxyl groups into various substituent groups to yield optically active C2-symmetrical etheno- and ethanoanthracene derivatives has been described (Tatemitsu, Ogura, & Nakagawa, 1973).
Reduction Techniques
- Metal-Ammonia Ring Reduction: Aromatic carboxylic acid esters, including anthracene derivatives, can be efficiently reduced to dihydro aromatics using metal-ammonia solutions, particularly in the presence of water. This reduction technique highlights the potential for structurally modifying anthracene derivatives (Rabideau, Wetzel, & Young, 1984).
Polymerization and Material Synthesis
- Photopolymerization of Molecular Crystal Nanorods: 9-Anthracenecarboxylic acid derivatives have been utilized in the synthesis of molecular crystal nanorods, which upon exposure to ultraviolet light, undergo photocycloaddition reactions to form highly crystalline polymer nanorods. These polymers exhibit significant flexibility, resistance to breakage, and insolubility in organic solvents and strong acid/base solutions, making them relevant in materials science (Al‐Kaysi et al., 2007).
Chemical Reactions and Syntheses
Reaction with Trimethylsilyl Bromide and Other Reagents
Anthracene-based cyclic phosphonate esters, when reacted with TMSBr, unexpectedly produce unique phosphonates through a series of bond cleavages and formations. Such reactions, revealing unexpected product formation and structural changes, are critical in understanding and harnessing the reactivity of anthracene derivatives for various synthetic applications (Cao et al., 2013).
Intramolecular Reactions and Synthesis of Lactones
Intramolecular 'ene' reactions of esters derived from anthracene have been investigated, resulting in the formation of α-mercapto lactones. The exploration of such intramolecular reactions provides insights into the versatility of anthracene derivatives as precursors for the synthesis of complex molecules (Choi & Kirby, 1991).
Photocatalytic Oxygenation and Electron-Transfer Processes
Anthracene derivatives participate in photocatalytic oxygenation reactions, where radical coupling with dioxygen leads to the formation of oxygenation products. The study of such electron-transfer processes and radical coupling reactions expands the understanding of the reactive nature of anthracene derivatives, making them suitable for various photocatalytic applications (Kotani, Ohkubo, & Fukuzumi, 2004).
Propiedades
Fórmula molecular |
C25H19NO5 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
[2-(2,3-dimethylanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate |
InChI |
InChI=1S/C25H19NO5/c1-14-7-5-12-20(15(14)2)26-21(27)13-31-25(30)19-11-6-10-18-22(19)24(29)17-9-4-3-8-16(17)23(18)28/h3-12H,13H2,1-2H3,(H,26,27) |
Clave InChI |
VRAKKOVOEZOSBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


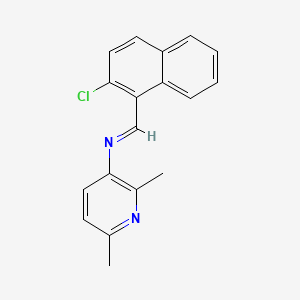
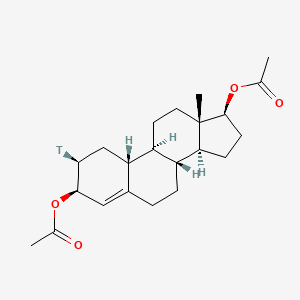
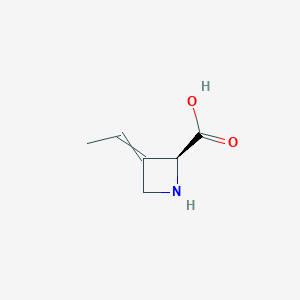
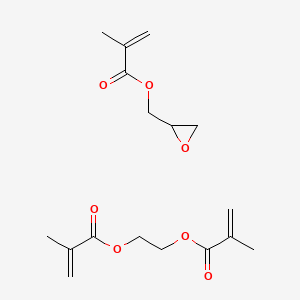
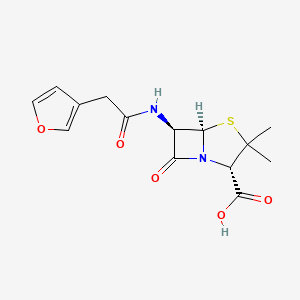
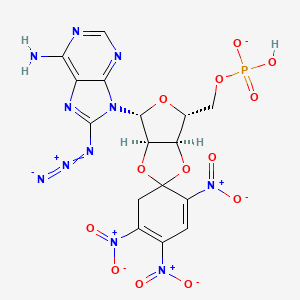
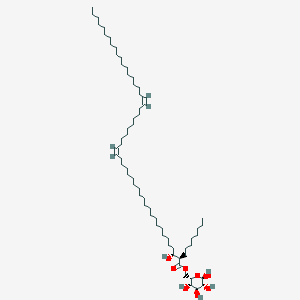
![(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1231472.png)
![4-[5-(4-methoxyphenyl)-3-isoxazolyl]-N-(2-pyridinylmethyl)butanamide](/img/structure/B1231474.png)
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1231475.png)
